methyl 6-methyl-2,4-dioxo-1H-quinazoline-5-carboxylate
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Overview
Description
Methyl 6-methyl-2,4-dioxo-1H-quinazoline-5-carboxylate is a heterocyclic organic compound with the molecular formula C10H8N2O4. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-2,4-dioxo-1H-quinazoline-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid derivatives with carbonyl compounds under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2,4-dioxo-1H-quinazoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Methyl 6-methyl-2,4-dioxo-1H-quinazoline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Quinazoline derivatives are investigated for their anticancer properties, and this compound may serve as a lead compound for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-methyl-2,4-dioxo-1H-quinazoline-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylquinazoline-2,4-diol
- 6-Methyl-1H-quinazoline-2,4-dione
- 6-Methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Uniqueness
Methyl 6-methyl-2,4-dioxo-1H-quinazoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinazoline derivatives, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10N2O4 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 6-methyl-2,4-dioxo-1H-quinazoline-5-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-5-3-4-6-8(7(5)10(15)17-2)9(14)13-11(16)12-6/h3-4H,1-2H3,(H2,12,13,14,16) |
InChI Key |
PPZHFBGPQBREOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)NC2=O)C(=O)OC |
Origin of Product |
United States |
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